2-Fluoro-5-(piperidin-4-yloxy)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(piperidin-4-yloxy)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in hydrofluoric acid to form 2-fluoropyridine, which is then reacted with piperidine derivatives under specific conditions . Another approach involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines, fluorinated heterocycles, and piperidine derivatives .
Scientific Research Applications
2-Fluoro-5-(piperidin-4-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity, leading to its biological effects. The piperidine moiety may also play a role in modulating the compound’s activity by interacting with biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the piperidine moiety, resulting in different reactivity and applications.
5-(Piperidin-4-yloxy)pyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.
Fluorinated Piperidines: Share some structural similarities but differ in the position and number of fluorine atoms
Uniqueness
2-Fluoro-5-(piperidin-4-yloxy)pyridine stands out due to the combined presence of fluorine and piperidine, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13FN2O |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H13FN2O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
InChI Key |
XHLOWOHRZNUOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)F |
Origin of Product |
United States |
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